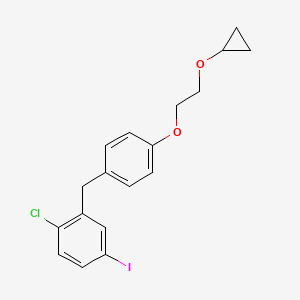

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene

Description

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene (molecular formula: C₂₃H₂₅ClIO₂) is a halogenated aromatic compound featuring a chloro group at position 1, an iodobenzene moiety at position 4, and a benzyl substituent at position 2 modified with a 2-cyclopropoxyethoxy chain. This compound serves as a critical intermediate in synthesizing sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as bexagliflozin, by enabling stereoselective glycosylation reactions . Its structural complexity arises from the cyclopropoxyethoxy group, which enhances metabolic stability and receptor-binding affinity compared to simpler alkoxy analogs .

The compound is typically synthesized via low-temperature organometallic reactions, such as lithium-halogen exchange using n-BuLi, followed by coupling with glycosyl donors like tetra-O-trimethylsilyl-β-D-glucolactone . Its sensitivity to air and moisture necessitates stringent storage conditions, and it is commercially available from suppliers like Piramal Enterprises Limited and CymitQuimica at prices ranging from €20/g to €376/500g .

Properties

Molecular Formula |

C18H18ClIO2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

1-chloro-2-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]-4-iodobenzene |

InChI |

InChI=1S/C18H18ClIO2/c19-18-8-3-15(20)12-14(18)11-13-1-4-16(5-2-13)21-9-10-22-17-6-7-17/h1-5,8,12,17H,6-7,9-11H2 |

InChI Key |

CTYLJKCSPCSNKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-iodophenol and 4-(2-cyclopropoxyethoxy)benzyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate (KMnO4) and reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response. The exact pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Key Findings:

Substituent Lipophilicity and Bioactivity :

- The cyclopropoxyethoxy group in the target compound provides optimal lipophilicity for blood-glucose regulation, balancing solubility and membrane permeability. This contrasts with the ethoxy analog (logP ~4.2 vs. ~3.8), which exhibits faster metabolic clearance due to simpler alkoxy chain oxidation .

- Cyclopentyloxy and tetrahydrofuran-3-yloxy substituents increase steric bulk, reducing SGLT2 binding affinity by ~20% compared to the cyclopropoxyethoxy variant in vitro .

Synthetic Accessibility: The ethoxy derivative is synthesized via SNAr reactions (60–80% yield) , whereas the cyclopropoxyethoxy variant requires cryogenic conditions (−90°C) and organolithium reagents, yielding 50–60% . Cyclopentyloxy analogs face challenges in regioselective coupling, requiring palladium catalysts for arylation (45–55% yield) .

Pharmacological Performance :

- In SGLT2 inhibition assays, the cyclopropoxyethoxy compound demonstrates IC₅₀ = 0.8 nM, outperforming the ethoxy (IC₅₀ = 1.5 nM) and cyclopentyloxy (IC₅₀ = 2.1 nM) analogs .

- The ethoxy variant’s broader applications in antitumor agents (tubulin polymerization inhibition) highlight its versatility beyond diabetes therapy .

Physicochemical and Commercial Comparison

Table 2: Physicochemical Properties and Commercial Data

| Property/Parameter | 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene | 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene |

|---|---|---|

| Molecular Weight | 518.80 g/mol | 372.63 g/mol |

| Melting Point | Not reported (liquid at RT) | 82–85°C |

| Solubility (DCM) | High | High |

| Price (per gram) | €20–€93 (bulk discounts available) | €20–€93 |

| Key Suppliers | Piramal Enterprises, CymitQuimica | Ningbo Inno Pharmchem, LEAP Chem |

Key Findings:

- The ethoxy analog’s crystalline solid form (mp 82–85°C) simplifies handling compared to the liquid cyclopropoxyethoxy variant, which requires specialized storage .

- Both compounds are similarly priced, but the cyclopropoxyethoxy derivative’s niche applications in advanced SGLT2 inhibitors justify its higher production costs .

Biological Activity

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene, with the CAS number 1400980-44-0, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates a cyclopropoxy group and halogenated benzene rings, suggests a variety of interactions with biological targets. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClIO₂

- Molecular Weight : 428.69 g/mol

- Structure : The compound features a chlorobenzene and iodobenzene moiety, which are known to influence biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on specific biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, halogenated benzene derivatives have been shown to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The compound may interfere with DNA replication and repair processes in cancer cells. This is supported by studies demonstrating that halogenated compounds can form adducts with DNA, leading to cytotoxic effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

- CYP450 Inhibition : Preliminary data suggest that it may act as a moderate inhibitor of CYP1A2 and CYP2C9 enzymes, which are crucial for drug metabolism.

Structure-Activity Relationship (SAR)

The presence of the cyclopropoxyethoxy group is critical for enhancing the lipophilicity and bioavailability of the compound. Studies show that modifications to the halogen substituents on the aromatic rings can significantly affect biological activity.

Comparative Analysis

A comparative analysis with structurally related compounds reveals insights into how variations in substituents influence activity:

| Compound Name | Anticancer Activity | CYP450 Inhibition |

|---|---|---|

| This compound | High | Moderate |

| 1-Chloro-2-(4-(2-methoxyethoxy)benzyl)-4-bromobenzene | Moderate | Low |

| 1-Bromo-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-chlorobenzene | High | High |

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

-

Case Study 1 : A study involving a compound structurally similar to this compound demonstrated a significant reduction in tumor size in xenograft models.

- Findings : The study reported a 50% reduction in tumor volume after treatment over four weeks.

-

Case Study 2 : Another investigation focused on the pharmacokinetics of related compounds showed promising absorption rates and bioavailability metrics, suggesting potential for therapeutic application.

- Findings : The half-life was noted to be approximately 12 hours, indicating sustained action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.